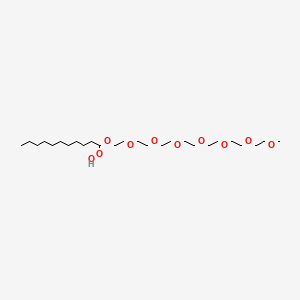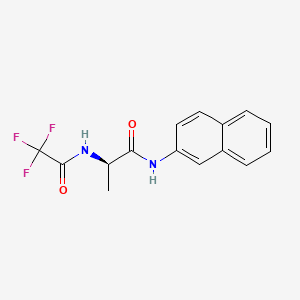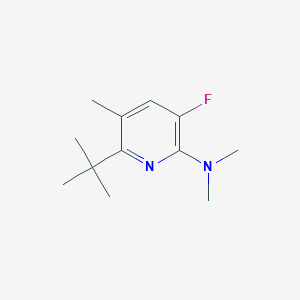![molecular formula C16H16N4 B12609020 4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile CAS No. 918422-33-0](/img/structure/B12609020.png)
4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a chemical compound with the molecular formula C16H16N4 and a molecular weight of 264.33 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, and a benzonitrile moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction typically requires the use of a metal salt catalyst and is conducted under mild reaction conditions. Another approach involves the use of ionic liquids as recycling agents, which can simplify the separation process and improve the yield of the desired product .
Analyse Des Réactions Chimiques
4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can lead to the formation of a corresponding nitro compound, while reduction can yield an amine derivative.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmaceutical intermediate and its interactions with biological targets. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the pyrimidine pathway. In industry, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression .
Comparaison Avec Des Composés Similaires
4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as 4-(pyrrolidin-1-yl)benzonitrile and 4-(1-cyclopropyl-2-methyl-1H-imidazol-5-yl)pyrimidine . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a cyclopropyl group and a pyrimidine ring, which imparts distinct chemical and biological activities.
Propriétés
Numéro CAS |
918422-33-0 |
|---|---|
Formule moléculaire |
C16H16N4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-[4-(1-aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C16H16N4/c1-10(18)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-17)3-5-12/h2-5,9-10,13H,6-7,18H2,1H3 |
Clé InChI |
NBRFXEGGFJVEFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



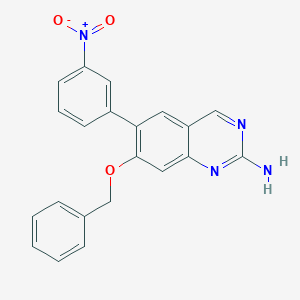
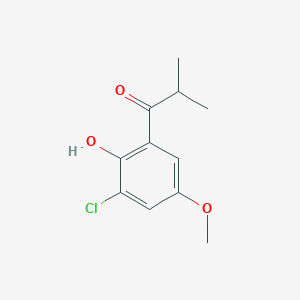
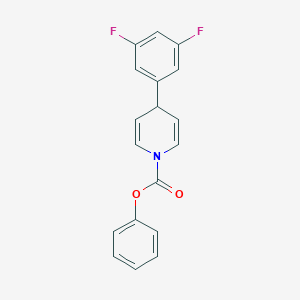
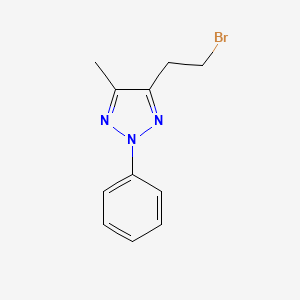
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)
![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)
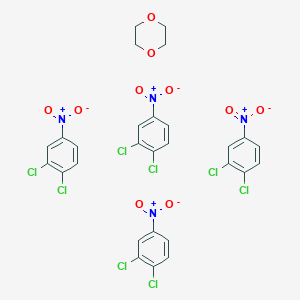
![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)
